molecular formula C19H12N4O7S B2468502 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 922004-27-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2468502
CAS No.: 922004-27-1
M. Wt: 440.39
InChI Key: FMFYBYOZPMYDGL-UHFFFAOYSA-N
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Description

N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzofuran core linked to a thiazole ring, a structural motif present in compounds with a range of documented biological activities . The specific molecular framework of this compound is shared with analogs that have been investigated as modulators of ion channels, such as the Zinc-Activated Channel (ZAC), where they can act as negative allosteric modulators or antagonists . Furthermore, structurally related benzofuran and thiazole derivatives have been studied for their antiproliferative effects and potential to reverse multidrug resistance in cancer cell lines . The presence of the 3,5-dinitrobenzamide moiety can influence the compound's electronic properties and binding affinity, making it a valuable scaffold for exploring structure-activity relationships (SAR). This product is intended for use in biochemical research, high-throughput screening, and as a building block in the development of novel therapeutic agents. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety data sheets prior to handling.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O7S/c1-29-14-2-3-16-10(6-14)7-17(30-16)15-9-31-19(20-15)21-18(24)11-4-12(22(25)26)8-13(5-11)23(27)28/h2-9H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFYBYOZPMYDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde. The thiazole ring is often prepared via a condensation reaction between a thioamide and a haloketone. These intermediates are then coupled through a series of reactions, including nitration and amidation, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups on the benzamide moiety can be reduced to amines.

    Substitution: The benzofuran and thiazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide have been shown to inhibit the proliferation of various cancer cell lines. Research has demonstrated that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Case Study: Hepatocellular Carcinoma (HCC)
A study focusing on benzofuran derivatives found that they could suppress the migration and invasion of HCC cells through the downregulation of integrin α7 and modulation of epithelial-mesenchymal transition (EMT) markers. This suggests that this compound may also possess similar anti-metastatic effects .

Antimicrobial Activity

Benzofuran derivatives have been investigated for their antimicrobial properties. The thiazole ring in these compounds is known to enhance their interaction with microbial targets. Preliminary findings suggest that this compound may exhibit broad-spectrum antimicrobial activity against various bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition
AntimicrobialBroad-spectrum activity
Apoptosis InductionYes

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran and thiazole rings may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The nitro groups could also play a role in the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Molecular Weight logP Key Functional Groups Biological Activity Synthesis Yield/Notes Reference
N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide Not reported ~5.5* Methoxybenzofuran, 3,5-dinitrobenzamide Inferred antibacterial/antiparasitic Not reported [Target]
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide 398.4 5.47 Dimethylphenyl, 3,5-dinitrobenzamide Not reported High logP (lipophilicity)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 288.7 ~3.2* Chlorothiazole, difluorobenzamide Antibacterial (PFOR inhibition) Crystallizes with H-bonds
(S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)-3,5-dinitrobenzamide 423.8 Not reported Hydrazide, 3,5-dinitrobenzamide Anti-tubercular (42% yield) Moderate yield
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide 518.5 Not reported Thiadiazole sulfamoyl, 3,5-dinitrobenzamide Not reported Enhanced solubility

Notes:

  • *logP estimated based on structural similarity.
  • Biological activities are inferred from analogs with related substituents.

Key Structural and Functional Comparisons

Core Heterocycle Variations :

  • The target compound and the dimethylphenyl analog share a 1,3-thiazole core, whereas ’s hydrazides and ’s thiadiazole sulfamoyl derivative utilize distinct heterocycles. Thiazoles are often preferred for their metabolic stability and hydrogen-bonding capacity.

Substituent Effects: Methoxybenzofuran vs. In contrast, the chloro and fluoro substituents in ’s compound increase electronegativity and may improve membrane permeability. Nitro Groups: The 3,5-dinitrobenzamide group is common across several analogs , contributing to strong electron-withdrawing effects and possible redox activity.

Physicochemical Properties :

  • The dimethylphenyl analog has a logP of 5.47, indicating high lipophilicity, which may limit aqueous solubility. The thiadiazole sulfamoyl derivative likely has improved solubility due to the sulfamoyl group, a common solubility-enhancing moiety.

Biological Activity :

  • ’s compound exhibits antibacterial activity via inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a mechanism shared with nitazoxanide. The target compound’s benzofuran-thiazole scaffold may similarly target anaerobic metabolic pathways.
  • The hydrazide derivatives in show anti-tubercular activity, though their hydrazide linkage differs from the benzamide in the target compound, which may alter target specificity.

The chloro-thiazole derivative is synthesized via straightforward acyl chloride coupling, suggesting feasible scalability.

Research Findings and Implications

  • Antibacterial Potential: The thiazole-benzamide scaffold in the target compound aligns with structurally validated antibacterial agents (e.g., nitazoxanide derivatives) . The methoxybenzofuran may improve binding to hydrophobic enzyme pockets compared to halogenated analogs.
  • Synthetic Feasibility : While yields for similar compounds vary (32–99% ), the target compound’s synthesis would likely require optimized conditions for the benzofuran-thiazole coupling step.

Biological Activity

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the areas of antibacterial and anticancer properties. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships, and potential mechanisms of action.

1. Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzofuran moiety, known for its diverse biological activities.
  • A thiazole ring, which has been associated with antimicrobial properties.
  • A dinitrobenzamide group that may enhance its pharmacological profile.

2. Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:

CompoundConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus7.58
B. subtilis7.59
S. epidermidis76

These results suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively . The mechanism of action is often linked to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria .

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been well-documented. In vitro studies have shown that similar compounds can significantly inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Activity Level
HeLa0.37Highly Potent
A5490.73Moderate Potency
MCF-70.95Moderate Potency

These compounds were found to induce apoptosis in cancer cells and block cell cycle progression at the sub-G1 phase . The binding affinity to VEGFR-2 has also been confirmed through molecular docking studies, indicating a targeted approach to cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

Antibacterial Mechanism:

  • Inhibition of DHPS leads to bacteriostatic effects.
  • Interaction with bacterial membranes may disrupt cellular integrity.

Anticancer Mechanism:

  • Induction of apoptosis through activation of caspases.
  • Disruption of cell cycle progression via modulation of cyclins and cyclin-dependent kinases.

5. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs in clinical settings:

  • Antibacterial Study : A recent investigation into thiazole derivatives showed promising results against multi-drug resistant strains, emphasizing the importance of structural modifications for enhanced activity .
  • Anticancer Evaluation : In a study comparing various benzofuran derivatives, this compound demonstrated superior cytotoxicity against HeLa cells compared to standard treatments like doxorubicin .

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